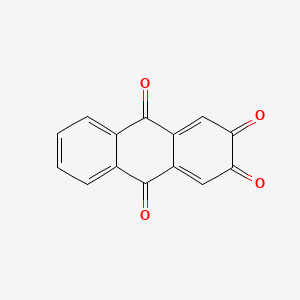
Anthracene-2,3,9,10-tetrone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anthracene-2,3,9,10-tetrone is a derivative of anthracene, an aromatic hydrocarbon consisting of three linearly fused benzene rings. This compound is notable for its extended aromatic and conjugated π-system, which imparts interesting photochemical and photophysical properties .
Métodos De Preparación
The synthesis of anthracene-2,3,9,10-tetrone typically involves the oxidation of anthracene derivatives. One common method is the oxidation of anthracene-1,4,9,10-tetrone using m-chloroperbenzoic acid . This reaction yields this compound through a series of cycloaddition and reduction steps. Industrial production methods often focus on optimizing reaction conditions to maximize yield and minimize by-products .
Análisis De Reacciones Químicas
Anthracene-2,3,9,10-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form epoxides and other oxygenated derivatives.
Cycloaddition: It participates in Diels-Alder reactions with dienes such as cyclohexa-1,3-diene and cyclopentadiene, forming complex polycyclic structures.
Common reagents used in these reactions include m-chloroperbenzoic acid for oxidation and zinc or sodium dithionite for reduction . Major products formed from these reactions include various polycyclic and oxygenated derivatives .
Aplicaciones Científicas De Investigación
Anthracene-2,3,9,10-tetrone has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of anthracene-2,3,9,10-tetrone and its derivatives often involves interaction with cellular proteins and DNA. For instance, some derivatives inhibit cancer cell proliferation by targeting essential cellular proteins such as kinases and topoisomerases . These interactions disrupt cellular processes, leading to apoptosis and inhibition of tumor growth .
Comparación Con Compuestos Similares
Anthracene-2,3,9,10-tetrone can be compared with other anthracene derivatives such as:
Anthracene-1,4,9,10-tetrone: Similar in structure but differs in the position of the carbonyl groups, leading to different reactivity and applications.
9,10-Diphenylanthracene: Used in OLEDs as a blue light emitter.
2,2’-Bianthracene: Employed in organic semiconductors and exhibits different photophysical properties.
The uniqueness of this compound lies in its specific arrangement of carbonyl groups, which imparts distinct chemical reactivity and potential for diverse applications .
Propiedades
Número CAS |
5599-74-6 |
|---|---|
Fórmula molecular |
C14H6O4 |
Peso molecular |
238.19 g/mol |
Nombre IUPAC |
anthracene-2,3,9,10-tetrone |
InChI |
InChI=1S/C14H6O4/c15-11-5-9-10(6-12(11)16)14(18)8-4-2-1-3-7(8)13(9)17/h1-6H |
Clave InChI |
VLSYUVVEMSANDB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=CC(=O)C(=O)C=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


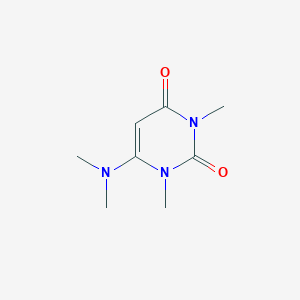
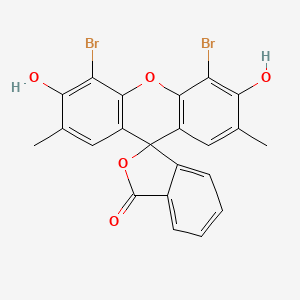
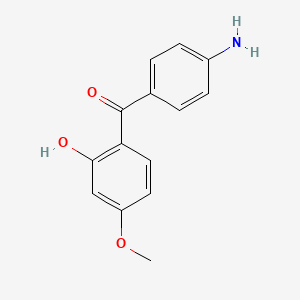

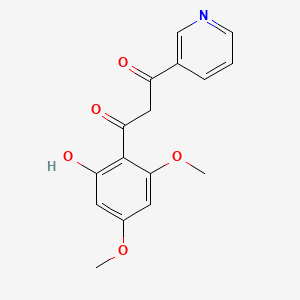
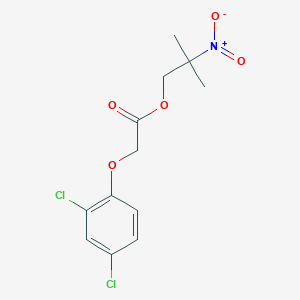
![4,4'-[Hexane-1,6-diylbis(nitrosoimino)]bis(4-methylpentan-2-one)](/img/structure/B14731031.png)
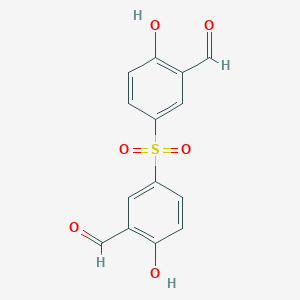
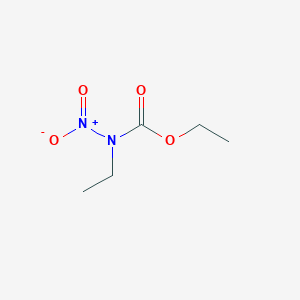

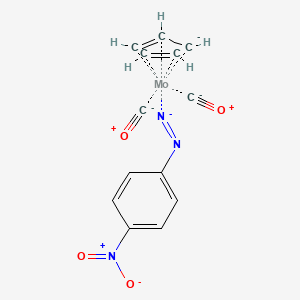

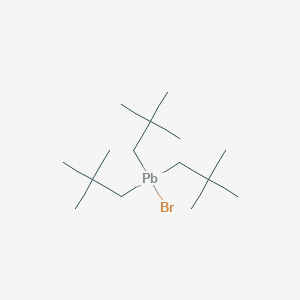
![Pentyl 2-{[(pentyloxy)carbonyl]oxy}propanoate](/img/structure/B14731055.png)
